molecular formula C7H11ClN2O B1224282 3-Hydroxybenzylhydrazine dihydrochloride CAS No. 81012-99-9

3-Hydroxybenzylhydrazine dihydrochloride

Cat. No.: B1224282
CAS No.: 81012-99-9
M. Wt: 174.63 g/mol
InChI Key: QOXJWHAYYZUAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzylhydrazine dihydrochloride plays a significant role in biochemical reactions by inhibiting L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids such as L-DOPA to dopamine. By inhibiting this enzyme, this compound affects the synthesis of neurotransmitters. Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of the cofactor .

Cellular Effects

This compound influences various cellular processes. It crosses the blood-brain barrier and affects neurotransmitter synthesis by inhibiting L-aromatic amino acid decarboxylase . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting cell signaling pathways and gene expression. Furthermore, the compound’s inhibition of GABA aminotransferase affects GABA metabolism, which plays a crucial role in cellular metabolism and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of L-aromatic amino acid decarboxylase, thereby inhibiting its activity . This binding prevents the decarboxylation of aromatic amino acids, leading to decreased synthesis of neurotransmitters. Additionally, the compound forms a hydrazone with pyridoxal phosphate, inhibiting pyridoxal-phosphate-requiring enzymes such as GABA aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits L-aromatic amino acid decarboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as neurotoxicity and altered neurotransmitter levels . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and metabolism . It interacts with enzymes such as L-aromatic amino acid decarboxylase and GABA aminotransferase, affecting the levels of neurotransmitters like dopamine and GABA . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It crosses the blood-brain barrier, allowing it to affect central nervous system functions . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Properties

CAS No.

81012-99-9

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

3-(hydrazinylmethyl)phenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H

InChI Key

QOXJWHAYYZUAHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNN.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)CNN.Cl

Key on ui other cas no.

81012-99-9

Pictograms

Corrosive; Irritant

solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-hydroxybenzylhydrazine
3-hydroxybenzylhydrazine hydrochloride
m-hydroxybenzylhydrazine
NSD 1015
NSD-1015

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxybenzylhydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Hydroxybenzylhydrazine dihydrochloride
Reactant of Route 3
3-Hydroxybenzylhydrazine dihydrochloride
Reactant of Route 4
3-Hydroxybenzylhydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Hydroxybenzylhydrazine dihydrochloride
Reactant of Route 6
3-Hydroxybenzylhydrazine dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride?

A1: this compound acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC). [, , , , ] This enzyme is crucial for the synthesis of dopamine and serotonin, as it catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. By inhibiting AADC, this compound effectively reduces the production of dopamine and serotonin in the central nervous system.

Q2: How is this compound utilized in studying dopamine and serotonin systems?

A2: Researchers employ this compound as a pharmacological tool to investigate the synthesis and metabolism of dopamine and serotonin. [, ] By administering the compound and observing the subsequent changes in neurotransmitter precursor (L-DOPA and 5-HTP) and neurotransmitter (dopamine and serotonin) levels, researchers can gain insights into the activity of enzymes like tyrosine hydroxylase and tryptophan hydroxylase.

Q3: Can you provide an example of how this compound is used to study in vivo neurotransmitter synthesis?

A3: One study used this compound to investigate the impact of microsphere embolism on monoamine levels in rat brains. [] By measuring the accumulation of L-DOPA and 5-HTP after this compound administration, researchers could estimate the in vivo activity of tyrosine and tryptophan hydroxylase in different brain regions. This allowed them to observe how microsphere embolism, and subsequent treatment with nafronyl oxalate, affected the synthesis of dopamine and serotonin.

Q4: What analytical methods are employed to measure this compound's effects on neurotransmitter levels?

A4: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used to quantify the levels of dopamine, serotonin, and their precursors in biological samples. [, ] This technique separates and detects these compounds based on their electrochemical properties, allowing researchers to precisely measure the changes induced by this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.